CAM833

Description

BenchChem offers high-quality CAM833 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CAM833 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26ClFN4O5 |

|---|---|

Molecular Weight |

529.0 g/mol |

IUPAC Name |

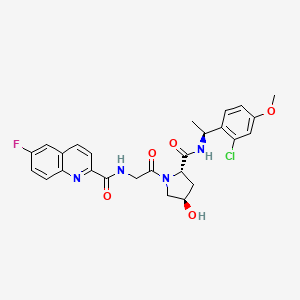

N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide |

InChI |

InChI=1S/C26H26ClFN4O5/c1-14(19-6-5-18(37-2)11-20(19)27)30-26(36)23-10-17(33)13-32(23)24(34)12-29-25(35)22-7-3-15-9-16(28)4-8-21(15)31-22/h3-9,11,14,17,23,33H,10,12-13H2,1-2H3,(H,29,35)(H,30,36)/t14-,17+,23-/m0/s1 |

InChI Key |

PMUWBFKMLGLUTF-KNUWZQJKSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)Cl)NC(=O)[C@@H]2C[C@H](CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Cl)NC(=O)C2CC(CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CAM833

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAM833 is a potent and selective small-molecule inhibitor that disrupts the crucial protein-protein interaction between BRCA2 and RAD51, key components of the homologous recombination (HR) DNA repair pathway. By binding directly to RAD51, CAM833 effectively mimics the binding motif of BRCA2, preventing the formation of functional RAD51 filaments at sites of DNA damage. This inhibition of HR leads to an accumulation of DNA double-strand breaks, ultimately triggering cell-cycle arrest and apoptosis in cancer cells. Furthermore, CAM833 demonstrates synergistic effects with DNA-damaging agents such as ionizing radiation and PARP inhibitors, highlighting its potential as a promising therapeutic agent in oncology, particularly for sensitizing tumors to existing cancer therapies.

Core Mechanism of Action: Inhibition of the BRCA2-RAD51 Interaction

CAM833 functions as an orthosteric inhibitor, directly targeting the RAD51 recombinase.[1][2][3] The core of its mechanism lies in its ability to occupy a critical binding pocket on RAD51 that is normally engaged by the BRC repeats of the BRCA2 protein.[3] Specifically, the quinoline moiety of CAM833 settles into a hydrophobic pocket on RAD51 that accommodates the phenylalanine residue of the BRCA2 BRC repeat's FxxA motif, while a methyl group on CAM833 occupies the corresponding alanine-binding pocket.[1][3]

This competitive binding effectively blocks the interaction between BRCA2 and RAD51, a process essential for the proper localization and assembly of RAD51 into nucleoprotein filaments on single-stranded DNA at sites of DNA double-strand breaks.[2][3] By preventing the formation of these RAD51 filaments, CAM833 halts the process of homologous recombination, a major pathway for error-free DNA repair.[1][2]

The inhibition of this critical DNA repair mechanism leads to several downstream cellular consequences:

-

Suppression of RAD51 Foci Formation: In response to DNA damage, RAD51 typically forms distinct nuclear foci that are indicative of active DNA repair. Treatment with CAM833 leads to a dose-dependent reduction in the formation of these RAD51 foci.[1][2]

-

Induction of Cell-Cycle Arrest: The accumulation of unrepaired DNA damage triggers cellular checkpoints, leading to cell-cycle arrest, primarily at the G2/M phase.[1]

-

Promotion of Apoptosis: In the face of extensive and irreparable DNA damage, cells initiate programmed cell death, or apoptosis. CAM833 has been shown to increase the apoptotic cell fraction.[1]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the signaling pathway affected by CAM833, leading to the inhibition of homologous recombination.

Caption: CAM833 binds to RAD51, preventing its interaction with BRCA2 and subsequent homologous recombination.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CAM833.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/System | Method |

| Kd | 366 nM | ChimRAD51 protein | Isothermal Titration Calorimetry (ITC) |

| IC50 | 6 µM | Inhibition of BRCA2-RAD51 Interaction | - |

Table 2: In Vitro Cellular Activity

| Parameter | Cell Line | Condition | Value |

| GI50 | HCT116 (Colon Carcinoma) | CAM833 alone (96h) | 38 µM[1] |

| GI50 | HCT116 (Colon Carcinoma) | CAM833 + 3 Gy Ionizing Radiation (96h) | 14 µM[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity of CAM833 to the ChimRAD51 protein, ITC experiments were performed. A solution of CAM833 was titrated into a solution of the ChimRAD51 protein in a microcalorimeter. The heat changes associated with the binding events were measured and used to calculate the dissociation constant (Kd), enthalpy, and stoichiometry of the interaction. The protein was extensively dialyzed against the experimental buffer prior to the titration to minimize buffer mismatch effects.

RAD51 Foci Formation Assay (Immunofluorescence)

A549 non-small cell lung carcinoma cells were seeded on coverslips and treated with various concentrations of CAM833. DNA damage was induced by exposing the cells to ionizing radiation. After a defined incubation period, the cells were fixed, permeabilized, and stained with a primary antibody specific for RAD51, followed by a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The formation of RAD51 foci was visualized and quantified using high-content microscopy.

Cell Growth Inhibition Assay

Human cancer cell lines, such as HCT116, were seeded in 96-well plates and treated with a range of concentrations of CAM833, both alone and in combination with ionizing radiation. After a 96-hour incubation period, cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay. The concentration of CAM833 that resulted in 50% growth inhibition (GI50) was determined from the dose-response curves.

Cell Cycle Analysis

Cells treated with CAM833 were harvested, washed, and fixed in ethanol. The fixed cells were then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of CAM833 on cell cycle progression.

Apoptosis Assay

Apoptosis was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Cells were treated with CAM833 for various time points. After treatment, cells were harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and PI, which stains necrotic cells. The percentage of apoptotic cells (Annexin V positive, PI negative) was determined by analyzing the stained cell population using a flow cytometer.

Synergy with PARP Inhibitors

To assess the synergistic effect of CAM833 with PARP inhibitors, cancer cells were treated with various concentrations of CAM833, a PARP inhibitor, or a combination of both. Cell viability was measured after a set incubation period. The combination index (CI) was calculated using the Chou-Talalay method to determine whether the combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cellular effects of CAM833.

Caption: A generalized workflow for evaluating the in vitro effects of CAM833 on cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

CAM833: A Technical Guide to the Inhibition of the BRCA2-RAD51 Interaction for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CAM833, a potent and selective small-molecule inhibitor of the critical protein-protein interaction between BRCA2 and RAD51. This interaction is central to the homologous recombination (HR) pathway, a key DNA damage repair mechanism. By disrupting this interaction, CAM833 effectively impairs HR, sensitizing cancer cells to DNA-damaging agents and offering a promising new avenue for cancer therapy. This document details the mechanism of action of CAM833, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

CAM833 is an orthosteric inhibitor that directly competes with the BRC repeats of BRCA2 for binding to RAD51.[1][2] The BRCA2 protein plays a crucial role in the homologous recombination (HR) pathway by loading RAD51 onto single-stranded DNA (ssDNA) at sites of DNA double-strand breaks (DSBs). This loading initiates the formation of the RAD51 nucleoprotein filament, which is essential for the subsequent search for a homologous template and DNA repair.

CAM833 mimics the key Phe-x-x-Ala motif of the BRC repeats, occupying the corresponding binding pockets on the surface of RAD51.[1][2] Specifically, the quinoline moiety of CAM833 fits into the phenylalanine-binding pocket, while the methyl group of its substituted α-methylbenzyl group occupies the alanine-binding pocket.[1][2] This competitive binding prevents the recruitment of RAD51 by BRCA2 to sites of DNA damage, thereby inhibiting the formation of RAD51 foci and the assembly of functional RAD51 filaments.[1][3] The ultimate consequence is the disruption of the HR DNA repair pathway.

The inhibition of HR by CAM833 leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis.[1][3] Furthermore, this induced "BRCAness" in cancer cells with wild-type BRCA2 makes them susceptible to synthetic lethality when combined with other DNA-damaging agents, such as PARP inhibitors or ionizing radiation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of CAM833 from various biochemical and cell-based assays.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity (Kd) | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | [1][3] |

| Binding Affinity (Kd) | 355 nM | Fluorescence Polarization (FP) | ChimRAD51 | [3] |

| IC50 (RAD51 Foci Formation) | 6 µM | Immunofluorescence | A549 cells | |

| GI50 (Growth Inhibition) | 38 µM | Cell Viability Assay (96h) | HCT116 cells | [3] |

| GI50 (in combination with 3 Gy IR) | 14 µM | Cell Viability Assay (96h) | HCT116 cells | [3] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway of BRCA2-RAD51 Mediated Homologous Recombination

References

- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

CAM833: An Orthosteric Inhibitor of RAD51 for Homologous Recombination Repair Modulation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of CAM833, a potent and selective small-molecule inhibitor of the RAD51 recombinase. By binding directly to the orthosteric site on RAD51, CAM833 effectively disrupts the critical interaction with BRCA2, a key mediator of homologous recombination (HR), a major DNA double-strand break repair pathway. This guide details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and the underlying signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative parameters defining the efficacy of CAM833 in biochemical and cellular assays.

Table 1: Biochemical Activity of CAM833

| Parameter | Value | Method | Target | Notes |

| Kd | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | Dissociation constant, a measure of binding affinity.[1][2][3][4] |

| Kd | 355 nM | Fluorescence Polarization (FP) | ChimRAD51 | Dissociation constant, confirming high-affinity binding.[2] |

| IC50 | 6 µM | Fluorescence Polarization (FP) Competition Assay | RAD51-BRC4 Interaction | Concentration required to inhibit 50% of the binding between RAD51 and a BRC4 peptide. |

Table 2: Cellular Activity of CAM833

| Parameter | Value | Cell Line | Conditions | Notes |

| GI50 | 38 µM | HCT116 (colon carcinoma) | 96 hours | 50% growth inhibition concentration for CAM833 alone.[2] |

| GI50 | 14 µM | HCT116 (colon carcinoma) | 96 hours, combined with 3 Gy Ionizing Radiation (IR) | Demonstrates potentiation of radiation-induced cytotoxicity.[2] |

| RAD51 Foci Inhibition | Concentration-dependent decrease | A549 (lung carcinoma) | 24 hours, post-IR | CAM833 blocks the formation of nuclear RAD51 foci, a hallmark of active HR.[2] |

| Synergy | Potentiates growth suppression | BRCA2 wild-type cells | 96 hours, combined with PARP1 inhibitors | Highlights the potential for combination therapy in cancers proficient in HR.[2][5] |

Mechanism of Action and Signaling Pathway

CAM833 functions as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51.[6] This prevents the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of DNA double-strand breaks, a critical step in the initiation of homologous recombination. The inhibition of RAD51 filament formation ultimately leads to a deficient DNA damage response, sensitizing cancer cells to DNA damaging agents.[3][4][6]

Caption: Mechanism of CAM833 in inhibiting RAD51-mediated homologous recombination.

Experimental Workflows and Protocols

The characterization of CAM833 involves a series of biochemical and cell-based assays to determine its binding affinity, inhibitory potency, and cellular effects.

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 5. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

CAM833: A Technical Guide to a Novel RAD51-BRCA2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAM833 is a potent and selective small-molecule inhibitor targeting the critical protein-protein interaction between RAD51 and BRCA2, key components of the homologous recombination (HR) DNA repair pathway.[1][2] Developed through a structure-guided molecular design, CAM833 has emerged as a valuable chemical tool for studying HR and a potential therapeutic agent for cancer treatment.[3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with CAM833.

Chemical Properties and Structure

CAM833 is a sub-micromolar inhibitor with a well-defined chemical structure.[4] Its development involved a meticulous process of merging and optimizing chemical fragments to achieve high-affinity binding to RAD51.[5]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆ClFN₄O₅ | |

| Molecular Weight | 528.96 g/mol | |

| CAS Number | 2758364-02-0 | [6] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [7] |

| SMILES String | FC1=CC=C(N=C(C(NCC(N2--INVALID-LINK--C=C(OC)C=C3)C)=O">C@HC--INVALID-LINK--C2)=O)=O)C=C4)C4=C1 | |

| InChI Key | PMUWBFKMLGLUTF-KNUWZQJKSA-N |

Mechanism of Action

CAM833 functions as an orthosteric inhibitor of the RAD51-BRCA2 interaction.[6] It directly competes with the BRC repeats of BRCA2 for binding to RAD51, effectively disrupting the formation of the RAD51 nucleoprotein filament, a crucial step in the HR pathway.[2][8] The quinoline moiety of CAM833 occupies a hydrophobic pocket on RAD51 that normally binds a key phenylalanine residue of the BRC repeat.[3]

This inhibition of the RAD51-BRCA2 interaction leads to several downstream cellular effects:

-

Inhibition of RAD51 Foci Formation: CAM833 diminishes the formation of RAD51 nuclear foci that are induced by DNA damage.[1]

-

Suppression of RAD51 Filament Assembly: The compound prevents the proper clustering and assembly of extended RAD51 filaments at sites of DNA damage.[1][3]

-

Impairment of Homologous Recombination: By disrupting a key step in the process, CAM833 effectively inhibits DNA repair by homologous recombination.[1]

In Vitro and Cellular Activity

CAM833 has demonstrated significant activity in a variety of in vitro and cell-based assays, highlighting its potential as a modulator of DNA damage repair pathways.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | Kd | 366 nM | ChimRAD51 protein | [6][9] |

| Cellular Activity | IC₅₀ | 6 µM | RAD51 foci formation (A549) | [9] |

| Cell Growth | GI₅₀ | 38 µM | HCT116 | [6] |

| Cell Growth with IR | GI₅₀ | 14 µM | HCT116 (with 3 Gy IR) | [6] |

| Cell Growth | EC₅₀ | See table below for various cell lines | Multiple cancer cell lines | [10] |

CAM833 Growth Inhibition (EC₅₀) in Various Cancer Cell Lines: [10]

| Cell Line | EC₅₀ (µM) |

| HUVEC | 133.0 |

| Mia-pa-ca2 | 68.6 |

| NCI-H209 | 69.3 |

| OVCAR3 | 53.6 |

| PC3 | 91.2 |

| SK-MEL-24 | 143.5 |

| U20S | 40.5 |

| BT549 | 73.8 |

| HCT116 | 38.0 |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the discovering laboratories, the cited literature provides a strong basis for reproducing the key findings.

4.1. RAD51 Foci Formation Assay A549 non-small cell lung carcinoma cells are treated with varying concentrations of CAM833.[9] DNA damage is induced, typically using ionizing radiation (e.g., 3 Gy).[9] After a specified incubation period (e.g., 6 hours), cells are fixed, permeabilized, and stained with an antibody specific for RAD51.[9] The formation of nuclear RAD51 foci is then quantified using fluorescence microscopy. The IC₅₀ value is determined as the concentration of CAM833 that reduces the number of RAD51 foci by 50%.[9]

4.2. Cell Growth Inhibition Assay Human cancer cell lines (e.g., HCT116) are seeded in multi-well plates and exposed to a range of CAM833 concentrations for an extended period (e.g., 96 hours).[6] Cell viability or proliferation is measured using a standard method, such as the sulforhodamine B (SRB) assay. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.[6]

4.3. Isothermal Titration Calorimetry (ITC) The binding affinity (Kd) of CAM833 to a purified RAD51 protein construct (e.g., ChimRAD51) is determined using ITC.[1] This technique directly measures the heat changes that occur upon the binding of the inhibitor to the protein, allowing for the calculation of thermodynamic binding parameters.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of CAM833 within the context of the homologous recombination pathway and its logical relationship with downstream cellular events.

Caption: Mechanism of CAM833 in inhibiting homologous recombination.

Caption: General experimental workflow for evaluating CAM833.

Therapeutic Potential and Future Directions

CAM833's ability to disrupt homologous recombination makes it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents.[1] By inhibiting HR, CAM833 can sensitize cancer cells to treatments like ionizing radiation and PARP inhibitors, especially in tumors that are proficient in BRCA2.[1][11] This synthetic lethality approach could expand the utility of PARP inhibitors to a broader patient population beyond those with BRCA mutations.[12]

Further preclinical and clinical development is anticipated to explore the full therapeutic potential of CAM833 and similar RAD51-BRCA2 interaction inhibitors.[2] These efforts will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in various cancer models.

References

- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. mdpi.com [mdpi.com]

- 9. CAM833 | RAD51-BRCA2 inhibitor Probechem Biochemicals [probechem.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. dovepress.com [dovepress.com]

- 12. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by CAM833

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAM833 is a potent and selective small-molecule inhibitor targeting the critical protein-protein interaction between BRCA2 and RAD51, two key players in the homologous recombination (HR) DNA repair pathway. By disrupting this interaction, CAM833 effectively cripples the cell's ability to repair DNA double-strand breaks (DSBs), leading to increased genomic instability and subsequent cell death, particularly in cancer cells. This technical guide provides a comprehensive overview of the cellular pathways affected by CAM833, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the BRCA2-RAD51 Interaction

CAM833 functions as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51.[1][2][3] The binding of CAM833 to RAD51 sterically hinders the recruitment of RAD51 to sites of DNA damage, a crucial initial step in the HR process.[4] This disruption prevents the formation of the RAD51 nucleoprotein filament, which is essential for the subsequent strand invasion and repair of DSBs.[4]

The affinity of CAM833 for the ChimRAD51 protein has been determined to have a dissociation constant (Kd) of 366 nM.[1][4] This potent and specific interaction underscores the targeted nature of CAM833's activity.

Cellular Consequences of CAM833 Treatment

The inhibition of the BRCA2-RAD51 interaction by CAM833 triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Impaired Homologous Recombination and Increased DNA Damage

The primary consequence of CAM833 treatment is the significant impairment of the HR pathway. This is evidenced by a dose-dependent decrease in the formation of RAD51 foci at sites of DNA damage.[1] In A549 cells, CAM833 inhibited the formation of ionizing radiation (IR)-induced RAD51 foci with an IC50 of 6 μM.[4] The inability to properly repair DSBs leads to an accumulation of DNA damage, which can be visualized by the increased presence of markers such as γH2AX.[1]

Cell Cycle Arrest at the G2/M Phase

Cells with significant DNA damage typically arrest at the G2/M checkpoint to prevent entry into mitosis with a compromised genome. Treatment with CAM833, particularly in combination with DNA damaging agents like ionizing radiation, potentiates this G2/M arrest.[1][2]

Induction of Apoptosis

The accumulation of unrepaired DNA damage and prolonged cell cycle arrest ultimately trigger the intrinsic apoptotic pathway. CAM833 has been shown to increase the sub-G1 apoptotic cell population over time, indicating programmed cell death.[1]

Synergistic Effects with PARP Inhibitors

In cells with wild-type BRCA2, the inhibition of HR by CAM833 creates a synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP is crucial for the repair of single-strand DNA breaks. When both single- and double-strand break repair pathways are inhibited, the burden of DNA damage becomes insurmountable, leading to enhanced cancer cell killing.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of CAM833.

| Parameter | Value | Assay | Protein/Cell Line | Reference |

| Kd | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | [1][4] |

| IC50 (RAD51 Foci) | 6 µM | Immunofluorescence | A549 | [4] |

| Cell Line | Treatment | GI50 | Reference |

| HCT116 | CAM833 | 38 µM | [1] |

| HCT116 | CAM833 + 3 Gy IR | 14 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to determine the effect of CAM833 on cell proliferation.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of CAM833 (and/or other compounds like PARP inhibitors) and incubate for 72-96 hours.

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value, the concentration of the drug that inhibits cell growth by 50%.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage.

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with CAM833 for the desired time.

-

Induce DNA damage (e.g., by treating with ionizing radiation).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with CAM833 as required.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Treat cells with CAM833 for the desired duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by CAM833 and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of CAM833 in inhibiting Homologous Recombination.

Caption: General experimental workflow for evaluating the effects of CAM833.

Conclusion

CAM833 represents a promising therapeutic agent that targets a key vulnerability in cancer cells by inhibiting the BRCA2-RAD51 interaction and disrupting homologous recombination. This in-depth guide has provided a comprehensive overview of the cellular pathways affected by CAM833, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the DNA damage response in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

CAM833: A Technical Guide to a Novel Synthetic Lethality Agent in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAM833, a first-in-class small molecule inhibitor targeting the BRCA2-RAD51 interaction, a critical nexus in the DNA Damage Response (DDR). By disrupting homologous recombination (HR), CAM833 induces a state of synthetic lethality in cancer cells, particularly when combined with other DDR inhibitors, such as PARP inhibitors. This document details the mechanism of action, preclinical data, and experimental protocols associated with CAM833, offering a comprehensive resource for researchers in oncology and drug development.

Core Concept: Synthetic Lethality and the DNA Damage Response

Synthetic lethality is a therapeutic strategy that exploits the dependencies of cancer cells on specific DNA repair pathways.[1][2] Cancer cells often harbor mutations in key DDR genes, making them reliant on alternative repair mechanisms for survival.[1] By inhibiting these compensatory pathways, it is possible to selectively kill cancer cells while sparing normal, healthy cells.[2]

The interaction between BRCA1/2 and PARP is a classic example of synthetic lethality.[1] In cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is impaired.[2] These cells become highly dependent on the base excision repair (BER) pathway, which is mediated by PARP.[3] Inhibition of PARP in BRCA-deficient tumors leads to the accumulation of unrepaired DNA damage and subsequent cell death.[3][4]

CAM833: Mechanism of Action

CAM833 is a potent and selective orthosteric inhibitor of the protein-protein interaction between BRCA2 and RAD51.[5][6] RAD51 is a crucial recombinase that forms filaments on single-stranded DNA to initiate strand invasion during HR.[6] BRCA2 controls the assembly of these RAD51 filaments at sites of DNA damage through its BRC repeats, which bind to RAD51 via a conserved 'FxxA' motif.[7][8]

CAM833 was identified through structure-guided molecular design and has been shown to bind to the same site on RAD51 as the BRCA2 FxxA motif.[6][8] By occupying this binding pocket, CAM833 effectively blocks the recruitment and assembly of RAD51 at DNA damage sites, thereby inhibiting HR.[5][7] This disruption of a key DNA repair pathway forms the basis of its synthetic lethal potential.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CAM833 in preclinical studies.

Table 1: Binding Affinity and Cellular Potency of CAM833

| Parameter | Value | Cell Line/System | Reference |

| Kd vs. ChimRAD51 | 366 nM | In vitro | [5] |

| IC50 | 6 µM | In vitro | |

| GI50 (alone) | 38 µM | HCT116 | [5] |

| GI50 (+ 3 Gy IR) | 14 µM | HCT116 | [5] |

Table 2: Effect of CAM833 on RAD51 Foci Formation and DNA Damage

| Treatment | Concentration Range | Duration | Effect | Reference |

| CAM833 | 3.125-50 µM | 24 h | Concentration-dependent decrease in RAD51 foci and increase in DNA damage | [5] |

Table 3: Synergistic Effects of CAM833 with PARP Inhibitors

| Cell Line | CAM833 Concentration | PARP Inhibitor | Effect | Reference |

| BRCA2 wild-type cells | 20 µM | AZD2461 | Potentiates growth suppressive effect | [5][9] |

| BRCA wild-type cells | Not specified | Not specified | Enhances damage effects of PARP inhibitors | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Lines and Culture

-

HCT116 (human colon carcinoma) cells: Maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

RAD51 Foci Formation Assay

-

Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of CAM833 (e.g., 3.125-50 µM) for 24 hours.

-

Induce DNA damage, for example, by treating with ionizing radiation (IR).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

Visualize and quantify RAD51 foci using fluorescence microscopy.

Cell Viability/Growth Inhibition (GI50) Assay

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of CAM833, alone or in combination with a fixed dose of a PARP inhibitor or ionizing radiation.

-

Incubate for a specified period (e.g., 96 hours).

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB assay).

-

Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Synthetic Lethality with PARP Inhibitors

A key therapeutic application of CAM833 is its ability to induce synthetic lethality in combination with PARP inhibitors in cancer cells that are proficient in HR (BRCA wild-type).[5][10] PARP inhibitors are most effective in HR-deficient tumors.[3] By inhibiting the BRCA2-RAD51 interaction, CAM833 functionally mimics a BRCA-deficient state, thereby sensitizing these otherwise resistant cancer cells to PARP inhibition.[9][10] This combination therapy has the potential to expand the clinical utility of PARP inhibitors to a broader patient population.

Conclusion and Future Directions

CAM833 represents a promising new agent in the field of oncology, with a clear mechanism of action that leverages the concept of synthetic lethality. Its ability to disrupt the critical BRCA2-RAD51 interaction and thereby inhibit homologous recombination opens up new therapeutic avenues, particularly for sensitizing HR-proficient tumors to PARP inhibitors. Further preclinical and clinical development of CAM833 and similar molecules is warranted to fully explore their potential in cancer therapy.[11] The data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their efforts to translate this novel therapeutic strategy into clinical practice.

References

- 1. Exploring the genetic space of the DNA damage response for cancer therapy through CRISPR‐based screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors in Cancer Therapy: Promise, Progress and Puzzles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 9. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]

- 11. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: CAM833 for Induction of Apoptosis in Cell Culture

Introduction

CAM833 is a novel experimental small molecule compound designed to induce apoptosis, or programmed cell death, in rapidly dividing cells. Understanding the mechanisms of apoptosis is crucial in cancer research and the development of new therapeutic agents.[1] CAM833 serves as a valuable tool for researchers studying the molecular pathways of apoptosis and for screening potential anti-cancer drug candidates.

Mechanism of Action

CAM833 is hypothesized to function by modulating the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the permeability of the mitochondrial outer membrane.[4] It is believed that CAM833 either directly activates pro-apoptotic members or inhibits the function of anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[1] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of various cellular substrates, ultimately leading to cell death.[6]

Applications

-

Induction of Apoptosis: CAM833 can be used as a positive control for inducing apoptosis in various cell lines.[7]

-

Drug Screening: The compound can be utilized in high-throughput screening assays to identify new therapeutic agents that modulate the apoptotic pathway.

-

Mechanism of Action Studies: Researchers can use CAM833 to investigate the intricate signaling cascades involved in the intrinsic apoptotic pathway.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cultured Cells with CAM833

This protocol describes a general procedure for inducing apoptosis in either adherent or suspension cells using CAM833.

Materials:

-

Adherent or suspension cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]

-

CAM833 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

CAM833 Treatment:

-

Prepare serial dilutions of CAM833 in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Include a vehicle control with the same final concentration of DMSO as the highest CAM833 concentration.[7]

-

For adherent cells, remove the old medium and add the medium containing the different concentrations of CAM833.

-

For suspension cells, add the appropriate volume of the CAM833 dilutions directly to the flasks.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.[9]

-

-

Cell Harvesting:

-

Adherent Cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.[10]

-

Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.[10]

-

Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS for downstream analysis.[8]

-

Protocol 2: Quantification of Apoptosis using a Colorimetric Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate (DEVD-pNA) that releases a yellow chromophore (p-nitroaniline, pNA) upon cleavage by active caspase-3. The amount of pNA can be quantified by measuring the absorbance at 405 nm.[11]

Materials:

-

Cell lysates from CAM833-treated and control cells (from Protocol 1)

-

Caspase-3 Assay Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

DEVD-pNA substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Cell Lysates:

-

Resuspend the cell pellets from Protocol 1 in 50 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[6]

-

Incubate the cells on ice for 10-15 minutes.[6]

-

Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatants (cytosolic extracts) to fresh, pre-chilled tubes.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Caspase-3 Assay:

-

Add 50-200 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume of each sample to 50 µL with Lysis Buffer.

-

Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

-

Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.

-

Add 5 µL of the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Measure the absorbance at 405 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance values from the CAM833-treated samples to the vehicle control.

-

Data Presentation

Table 1: Dose-Dependent Effect of CAM833 on Caspase-3 Activity in Jurkat Cells

| CAM833 Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |

| 0 (Vehicle Control) | 0.15 ± 0.02 | 1.0 |

| 1 | 0.25 ± 0.03 | 1.7 |

| 5 | 0.68 ± 0.05 | 4.5 |

| 10 | 1.25 ± 0.09 | 8.3 |

| 25 | 1.89 ± 0.12 | 12.6 |

| 50 | 2.15 ± 0.15 | 14.3 |

Mandatory Visualization

Figure 1. Proposed signaling pathway for CAM833-induced apoptosis.

Figure 2. Experimental workflow for the Caspase-3 activity assay.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mpbio.com [mpbio.com]

- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. bioivt.com [bioivt.com]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. biogot.com [biogot.com]

Application Notes and Protocols for CAM833 Treatment in Radiation Sensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAM833 is a potent and selective small-molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1] This interaction is a critical step in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[2][3] By disrupting the recruitment of RAD51 to sites of DNA damage, CAM833 effectively inhibits HR, leading to an accumulation of unrepaired DNA breaks. This mechanism underlies its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation (IR).[4][5] These application notes provide detailed protocols for utilizing CAM833 to enhance the efficacy of radiation in preclinical cancer models.

Mechanism of Action

CAM833 acts as an orthosteric inhibitor, binding directly to RAD51 in the pocket typically occupied by the BRC repeats of BRCA2.[4][5] This binding prevents the formation of the RAD51 nucleoprotein filament, a structure essential for strand invasion and the subsequent steps of HR.[2] The inhibition of HR by CAM833 leads to a concentration-dependent decrease in the formation of RAD51 nuclear foci following DNA damage.[1][4] Consequently, cells are unable to efficiently repair IR-induced DSBs, resulting in increased cell cycle arrest, apoptosis, and overall potentiation of radiation-induced cell death.[4][5]

Caption: Signaling pathway of CAM833-mediated radiation sensitization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of CAM833.

Table 1: Biochemical and Cellular Potency of CAM833

| Parameter | Value | Cell Line | Assay | Reference |

| Kd (vs. ChimRAD51) | 366 nM | N/A | Isothermal Titration Calorimetry | [4][5] |

| IC50 (RAD51 Foci Inhibition) | 6 µM | A549 | Immunofluorescence | [4] |

| GI50 (Growth Inhibition) | 38 µM | HCT116 | 96h Incubation | [1] |

Table 2: Radiation Sensitization Effect of CAM833 in HCT116 Cells

| Treatment | GI50 (µM) | Radiation Dose | Fold Sensitization | Reference |

| CAM833 alone | 38 | 0 Gy | N/A | [1] |

| CAM833 + IR | 14 | 3 Gy | 2.7 | [1] |

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with CAM833 and ionizing radiation, providing a measure of long-term cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: CAM833 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CAM833, a potent inhibitor of the BRCA2-RAD51 interaction, for in vitro research applications. The following sections detail the mechanism of action, optimal concentrations for various cell-based assays, and detailed experimental protocols.

Mechanism of Action

CAM833 is a selective, orthosteric inhibitor that disrupts the critical protein-protein interaction between BRCA2 and RAD51.[1][2] This interaction is essential for the proper functioning of the homologous recombination (HR) DNA repair pathway.[3][4][5] By binding to RAD51 at the same site as the BRCA2 FxxA motif, CAM833 effectively blocks the recruitment and assembly of RAD51 at sites of DNA damage.[3][5] This inhibition of RAD51 filament formation leads to a failure in the repair of DNA double-strand breaks, ultimately sensitizing cancer cells to DNA-damaging agents and inducing apoptosis.[1][3][6]

Quantitative Data Summary

The optimal concentration of CAM833 for in vitro studies is application-dependent. The following tables summarize key quantitative data from published research, providing a guide for experimental design.

Table 1: Inhibition of RAD51 Foci Formation

| Cell Line | Treatment Conditions | CAM833 Concentration | Effect | Reference |

| A549 (NSCLC) | 3 Gy Ionizing Radiation (IR), 6h incubation | 6 µM | IC50 for inhibition of IR-induced RAD51 foci formation.[3] | [3] |

| A549 (NSCLC) | 3 Gy IR, 6h incubation | ~50 µM | Maximal inhibition of RAD51 foci formation.[3] | [3] |

| Not Specified | 24h incubation | 3.125 - 50 µM | Concentration-dependent decrease in RAD51 foci.[1] | [1] |

Table 2: Growth Inhibition

| Cell Line | Treatment Conditions | CAM833 Concentration (GI50) | Reference |

| HCT116 (Colon Carcinoma) | 96h incubation | 38 µM | [1][3] |

| HCT116 (Colon Carcinoma) | 96h incubation + 3 Gy IR | 14 µM | [1][3] |

Table 3: Other In Vitro Activities

| Activity | CAM833 Concentration | Cell Line / System | Key Findings | Reference |

| Inhibition of Homologous Recombination | 6.25 - 12.5 µM | mClover-Lamin A assay | Statistically significant decrease in HR efficiency.[3] | [3] |

| Inhibition of Homologous Recombination | >25 µM | mClover-Lamin A assay | Maximal inhibition of HR.[3] | [3] |

| Potentiation of PARP1 Inhibition | 20 µM | BRCA2 wild-type cells | Potentiates the growth suppressive effect of PARP1 inhibitors.[1] | [1] |

| Induction of Apoptosis | Not specified | G2/M-arrested cells | Increases the progression of cells into apoptosis.[1] | [1] |

| Binding Affinity (Kd) | 366 nM | ChimRAD51 protein | Potent binding to the RAD51 protein.[1] | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of CAM833 within the Homologous Recombination DNA repair pathway.

Caption: Mechanism of CAM833 in inhibiting homologous recombination.

Experimental Protocols

RAD51 Foci Formation Assay

Objective: To quantify the inhibition of RAD51 foci formation in response to DNA damage following treatment with CAM833.

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

CAM833 (stock solution in DMSO)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Primary antibody: anti-RAD51

-

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed A549 cells onto 96-well imaging plates at a density that will result in 50-70% confluency at the time of analysis.

-

Compound Treatment: The following day, treat cells with a serial dilution of CAM833 (e.g., 0.1 to 100 µM) or DMSO as a vehicle control for 2 hours.[1]

-

Induction of DNA Damage: Expose the cells to 3 Gy of ionizing radiation.[3]

-

Incubation: Incubate the cells for 6 hours post-irradiation to allow for RAD51 foci formation.[3]

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the number of RAD51 foci per nucleus using automated image analysis software.

-

Calculate the IC50 value by plotting the percentage of RAD51 foci inhibition against the log concentration of CAM833.

-

Cell Growth Inhibition (GI50) Assay

Objective: To determine the concentration of CAM833 that inhibits cell growth by 50%.

Materials:

-

HCT116 cells (or other cancer cell lines)

-

Cell culture medium

-

CAM833 (stock solution in DMSO)

-

Sulforhodamine B (SRB) assay kit or similar cell viability reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed HCT116 cells into 96-well plates at an appropriate density for a 96-hour growth period.

-

Compound Treatment: After 24 hours, treat the cells with a range of CAM833 concentrations (e.g., 0.1 to 100 µM) in triplicate.[1] Include a vehicle control (DMSO).

-

Cell Viability Measurement:

-

Perform an SRB assay (or other viability assay) according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of CAM833 and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the in vitro efficacy of CAM833.

Caption: General workflow for in vitro studies of CAM833.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

preparing CAM833 stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of CAM833, a potent orthosteric inhibitor of the BRCA2-RAD51 interaction. Proper preparation is crucial for accurate and reproducible experimental results.

Introduction

CAM833 is a small molecule inhibitor that targets the interaction between BRCA2 and RAD51, key proteins in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2][3][4][5] By disrupting this interaction, CAM833 impairs the assembly of RAD51 filaments at sites of DNA damage, leading to deficient DNA repair.[1][3][5] This mechanism makes it a valuable tool for studying DNA repair pathways and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents like radiation and PARP inhibitors.[1][3][5]

Properties of CAM833

A summary of the key physical and chemical properties of CAM833 is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 528.96 g/mol | [1][2][6] |

| Formula | C26H26ClFN4O5 | [1][2][6] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 2758364-02-0 | [1][2][6] |

Preparation of CAM833 Stock Solution

3.1. Materials Required:

-

CAM833 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (recommended)

3.2. Protocol:

-

Weighing: Accurately weigh the desired amount of CAM833 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]

-

Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][6]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][6]

3.3. Stock Solution Concentration Table:

The following table provides the required volume of DMSO to prepare common stock solution concentrations from a starting mass of CAM833.

| Desired Stock Concentration | Mass of CAM833 | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.8905 mL |

| 5 mM | 1 mg | 0.3781 mL |

| 10 mM | 1 mg | 0.1891 mL |

| 1 mM | 5 mg | 9.4525 mL |

| 5 mM | 5 mg | 1.8905 mL |

| 10 mM | 5 mg | 0.9453 mL |

| 1 mM | 10 mg | 18.9050 mL |

| 5 mM | 10 mg | 3.7810 mL |

| 10 mM | 10 mg | 1.8905 mL |

Note: This table is based on a molecular weight of 528.96 g/mol . Batch-specific molecular weights may vary slightly.

Preparation of Working Concentrations

4.1. Materials Required:

-

CAM833 stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium or experimental buffer

-

Sterile tubes for dilution

4.2. Protocol:

-

Thawing: Thaw a single aliquot of the CAM833 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration. It is important to ensure that the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Vortexing: Gently vortex the diluted solutions to ensure homogeneity.

-

Immediate Use: Use the freshly prepared working solutions immediately for experiments.

4.3. Example Working Concentrations from Literature:

| Cell Line | Working Concentration | Incubation Time | Application | Reference |

| HCT116 | 20 µM | 0-72 h | Potentiation of radiation-induced cell-cycle arrest and apoptosis | [1][6] |

| A549 | 3.125-50 µM | 24 h | Concentration-dependent decrease in RAD51 foci | [1] |

| HCT116 | 25 µM | Not specified | Inhibition of RAD51 molecular clustering | [1] |

| Multiple cancer cell lines | 0.1-100 µM | 96 h | Dose-dependent growth inhibition | [1] |

| HCT116 | 20 µM | 96 h | Potentiation of PARP1 inhibition | [1] |

Signaling Pathway and Experimental Workflow

5.1. CAM833 Mechanism of Action in Homologous Recombination

The following diagram illustrates the inhibitory effect of CAM833 on the homologous recombination pathway.

Caption: Mechanism of CAM833 in inhibiting homologous recombination.

5.2. Experimental Workflow for Assessing CAM833 Activity

The following diagram outlines a general workflow for evaluating the cellular effects of CAM833.

Caption: General experimental workflow for evaluating CAM833.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Application Notes: Profiling Cancer Cell Line Sensitivity to CAM833, a Novel Inhibitor of the BRCA2-RAD51 Interaction

For Research Use Only.

Introduction

CAM833 is a potent and selective small-molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51. This interaction is critical for the proper function of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. By disrupting the formation of the RAD51 nucleofilament at sites of DNA damage, CAM833 effectively impairs HR-mediated repair. This targeted mechanism makes CAM833 a valuable tool for studying DNA repair and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents, such as ionizing radiation (IR) and PARP inhibitors. These application notes provide a summary of cancer cell lines sensitive to CAM833 treatment, along with detailed protocols for assessing its cellular effects.

Mechanism of Action

CAM833 acts as an orthosteric inhibitor, binding to the same site on RAD51 that is recognized by the BRC repeats of BRCA2. This competitive inhibition prevents the recruitment and stabilization of RAD51 at DNA break sites, thereby suppressing the formation of RAD51 filaments necessary for initiating homologous recombination. The disruption of this pathway leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.

Below is a diagram illustrating the signaling pathway inhibited by CAM833.

Caption: CAM833 inhibits the BRCA2-RAD51 interaction, disrupting homologous recombination and leading to cell death.

Cell Line Sensitivity to CAM833

CAM833 has demonstrated growth inhibitory effects across multiple cancer cell lines. The sensitivity is often enhanced when used in combination with DNA-damaging agents.

| Cell Line | Cancer Type | GI50 (µM) - CAM833 Alone | GI50 (µM) - CAM833 + 3 Gy IR | Reference |

| HCT116 | Colon Carcinoma | 38 | 14 |

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | RAD51 Foci Formation | 6 |

Experimental Protocols

The following are detailed protocols to assess the efficacy and mechanism of action of CAM833 in sensitive cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of CAM833.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

CAM833 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of CAM833 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the CAM833 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

For combination studies, irradiate the plates with the desired dose of ionizing radiation (e.g., 3 Gy) after adding CAM833.

-

Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol is for visualizing and quantifying the inhibition of RAD51 foci formation, a hallmark of homologous recombination.

Workflow:

Caption: Workflow for the immunofluorescent detection of RAD51 foci.

Materials:

-

A549 cells

-

Complete growth medium

-

CAM833 stock solution

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA)

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed A549 cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of CAM833 for 1-2 hours.

-

Induce DNA damage by irradiating the cells (e.g., 3 Gy).

-

Incubate for 6 hours to allow for foci formation.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-RAD51 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci per nucleus in CAM833-treated cells compared to the control indicates inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by CAM833 treatment.

Materials:

-

HCT116 cells

-

Complete growth medium

-

CAM833 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates.

-

Treat cells with CAM833 (e.g., 20 µM) and/or ionizing radiation.

-

Incubate for various time points (e.g., 24, 48, 72 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). In HCT116 cells treated with 20 µM CAM833, the apoptotic sub-G1 fraction has been observed to peak at 15% at 48 hours.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of CAM833 on cell cycle distribution.

Materials:

-

HCT116 cells

-

Complete growth medium

-

CAM833 stock solution

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates.

-

Treat cells with CAM833 (e.g., 20 µM) and/or ionizing radiation.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Harvest the cells, wash with PBS, and resuspend the cell pellet.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. CAM833 has been shown to potentiate radiation-induced G2/M arrest.

Troubleshooting

-

Low GI50 values: Ensure accurate cell seeding density and proper drug dilutions.

-

High background in immunofluorescence: Optimize blocking conditions and antibody concentrations.

-

Inconsistent flow cytometry results: Ensure proper cell handling, fixation, and staining. Calibrate the flow cytometer before each use.

Conclusion

CAM833 is a valuable research tool for investigating the role of homologous recombination in DNA repair and for exploring novel cancer therapeutic strategies. The provided protocols offer a framework for assessing the sensitivity of various cancer cell lines to CAM833 and for elucidating its mechanism of action. Further studies are warranted to identify additional sensitive cell lines and to explore the full potential of CAM833 in combination therapies.

Assessing the Efficacy of CAM833 in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAM833 is a potent and selective small-molecule inhibitor of the BRCA2-RAD51 protein-protein interaction, a critical step in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] By disrupting this interaction, CAM833 prevents the proper assembly of RAD51 at sites of DNA damage, thereby impairing DNA repair.[2][4][5] This mechanism of action makes CAM833 a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation and PARP inhibitors.[2][3] These application notes provide detailed protocols for assessing the efficacy of CAM833 in cancer cells through various in vitro assays.

Mechanism of Action

CAM833 acts as an orthosteric inhibitor, binding to RAD51 at the same site as the BRC repeats of the BRCA2 protein.[2][3][4] This binding event physically obstructs the interaction between BRCA2 and RAD51, which is essential for the recruitment and stabilization of RAD51 at DNA break sites. The inhibition of RAD51 filament formation leads to a failure in homologous recombination, resulting in increased genomic instability and potentiation of cell death, particularly in the presence of exogenous DNA damage.[2][4]

Below is a diagram illustrating the signaling pathway inhibited by CAM833.

Caption: CAM833 inhibits the BRCA2-RAD51 interaction, disrupting DNA repair.

Quantitative Data Summary

The following tables summarize the reported quantitative data for CAM833's activity.

Table 1: Biochemical and Cellular Potency of CAM833

| Parameter | Value | Target/Cell Line | Notes | Reference |

| Kd | 366 nM | ChimRAD51 protein | Dissociation constant, indicating binding affinity. | [1][2] |

| IC50 | 6 µM | A549 cells | Inhibition of IR-induced RAD51 foci formation. | [2] |

| GI50 | 38 µM | HCT116 cells | 50% growth inhibition after 96h exposure. | [1][2] |

| GI50 (with 3 Gy IR) | 14 µM | HCT116 cells | Potentiation with ionizing radiation. | [1][2] |

Table 2: Effects of CAM833 on Cellular Processes

| Cellular Process | Cell Line | CAM833 Concentration | Observation | Reference |

| RAD51 Foci Formation | A549 | 3.125-50 µM | Concentration-dependent decrease in RAD51 foci. | [1] |

| DNA Damage | A549 | 3.125-50 µM | Subsequent increase in DNA damage (γ-H2AX foci). | [1] |

| Cell Cycle | HCT116 | 20 µM | Potentiates radiation-induced G2/M arrest. | [1][2] |

| Apoptosis | HCT116 | 20 µM | Increases apoptosis over time when combined with radiation. | [1] |

| Growth Inhibition | Multiple | 0.1-100 µM | Dose-dependent growth inhibition. | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess CAM833 efficacy are provided below.

Cell Viability and Growth Inhibition Assay (MTT/SRB Assay)

This protocol determines the effect of CAM833 on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

CAM833 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or Tris-base (for SRB)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of CAM833 in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-96 hours.

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

For SRB: Fix the cells with cold 10% trichloroacetic acid (TCA). Stain with 0.4% SRB solution. Wash and then solubilize the bound dye with 10 mM Tris-base.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT and 510 nm for SRB) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of CAM833 concentration to determine the GI50 value.

Caption: Workflow for assessing cell viability after CAM833 treatment.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay directly visualizes the inhibitory effect of CAM833 on the recruitment of RAD51 to sites of DNA damage.

Materials:

-

Cancer cell line (e.g., A549)

-

Glass coverslips or imaging-compatible plates

-

CAM833

-

Source of ionizing radiation (IR) or other DNA-damaging agent

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-